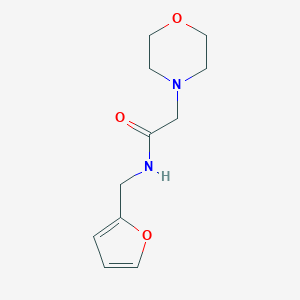![molecular formula C12H8BrNO4S B241803 [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)
[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid, also known as BBTA, is a thiazolidine derivative that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has also been shown to exhibit antioxidant activity, which may help to protect against oxidative stress and cellular damage. [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is its relatively simple synthesis method, which makes it a potentially attractive candidate for further research and development. However, one limitation of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research involving [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid. One area of interest is the development of novel [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid derivatives with improved bioactivity and selectivity. Another area of interest is the investigation of the potential use of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid can be achieved through a multistep process involving the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form a thiazolidine ring, which is subsequently oxidized to form the final product, [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid.
Applications De Recherche Scientifique
[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has been the focus of several scientific studies due to its potential applications in the field of medicinal chemistry. One study investigated the anti-inflammatory effects of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid in a mouse model of acute lung injury and found that [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid was able to significantly reduce inflammation and oxidative stress in the lungs. Another study investigated the anticancer properties of [(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid and found that it was able to induce apoptosis in human breast cancer cells.
Propriétés
Nom du produit |
[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
|---|---|
Formule moléculaire |
C12H8BrNO4S |
Poids moléculaire |
342.17 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H8BrNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5- |
Clé InChI |
YZXSZFJZFHSKAG-UITAMQMPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)Br |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Br |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)






